molecular formula C27H25N7 B11231456 N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11231456
M. Wt: 447.5 g/mol
InChI Key: BMYXOMKAFPIBBN-UHFFFAOYSA-N
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Description

N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound designed for research purposes, featuring a pyrazolo[3,4-d]pyrimidine core structure. This scaffold is recognized as a bioisostere of purine nucleobases, allowing it to interact with the ATP-binding sites of various kinase targets . Compounds based on this structure have been extensively investigated as potent inhibitors of tyrosine kinases, which are crucial in cellular signaling pathways related to proliferation and survival . The design of this particular compound incorporates key pharmacophoric features typical of kinase inhibitors: the planar heteroaromatic system occupies the adenine binding pocket, while the phenyl groups and the phenylpiperazine moiety are intended to interact with adjacent hydrophobic regions of the kinase domain . The piperazine substituent, in particular, can be instrumental in enhancing solubility and influencing pharmacokinetic properties . Research Applications: This compound is intended for use in biochemical and cell-based assays to study kinase-driven processes. Its primary research value lies in its potential as a tyrosine kinase inhibitor, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) , which are significant targets in oncology and immunology research. Inhibitors of this class can be utilized to explore mechanisms of cell cycle arrest, apoptosis induction, and overcoming drug resistance in cancer cell lines . Handling and Usage: This product is provided exclusively for research use in a laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the product's Certificate of Analysis for specific storage recommendations and handling procedures.

Properties

Molecular Formula

C27H25N7

Molecular Weight

447.5 g/mol

IUPAC Name

N,1-diphenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C27H25N7/c1-4-10-21(11-5-1)29-25-24-20-28-34(23-14-8-3-9-15-23)26(24)31-27(30-25)33-18-16-32(17-19-33)22-12-6-2-7-13-22/h1-15,20H,16-19H2,(H,29,30,31)

InChI Key

BMYXOMKAFPIBBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazole Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed from pyrazole precursors. A common approach involves the cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) under alkaline conditions to yield carboxamide derivative 3 (80–85% yield). Subsequent fusion with urea at 180–200°C generates 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ), confirmed via IR spectroscopy (C=O stretches at 1680–1700 cm⁻¹).

Chlorination and Functionalization

Chlorination of 4 using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) (90% yield). This intermediate serves as a pivotal substrate for introducing substituents at positions 4 and 6. For example, stirring 5 with aniline at room temperature replaces the C4 chloride with an aniline group, yielding 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ) (75–80% yield).

Introduction of the 4-Phenylpiperazin-1-yl Group

Nucleophilic Substitution at Position 6

The C6 chloride in 5 or 6 is susceptible to nucleophilic displacement. Reacting 5 with 4-phenylpiperazine in refluxing toluene (110°C, 12–24 h) in the presence of a base (e.g., K₂CO₃) replaces the chloride with the phenylpiperazine moiety. This step typically achieves 70–85% yield, depending on stoichiometry and solvent polarity.

Table 1: Optimization of Phenylpiperazine Substitution

SubstrateSolventBaseTemp (°C)Time (h)Yield (%)
5 TolueneK₂CO₃1102482
5 DMFEt₃N1001878
6 THFNaH651268

Characterization of Intermediate 7

The product, 6-(4-phenylpiperazin-1-yl)-4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (7 ), is characterized by:

  • ¹H NMR : Aromatic protons at δ 7.45–8.10 ppm, piperazine CH₂ signals at δ 3.20–3.50 ppm.

  • IR : Absence of C-Cl stretch (550–600 cm⁻¹), confirming substitution.

Amination at Position 4

Hydrazine-Mediated Amination

Heating 7 with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (80°C, 6 h) replaces the C4 chloride with an amine group, yielding N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (85–90% yield). The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring.

Key Spectral Data :

  • ¹H NMR : Hydrazinyl NH₂ at δ 4.73 ppm (exchangeable), aromatic protons at δ 7.30–8.05 ppm.

  • MS (ESI+) : m/z 494.2 [M+H]⁺ (calculated for C₂₈H₂₇N₇).

Alternative Routes Using Palladium Catalysis

Coupling 4-chloro intermediates with phenylboronic acids via Suzuki-Miyaura reactions has been explored but shows lower efficiency (50–60% yield) due to steric hindrance.

Purification and Scalability

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5).

Recrystallization

Recrystallization from isopropyl acetate/heptane mixtures (1:1 v/v) enhances purity (>99%).

Challenges and Optimization

Regioselectivity in Substitution

Competing reactions at C4 and C6 necessitate careful control of reaction times and temperatures. Excess 4-phenylpiperazine (2.5 equiv) suppresses di-substitution byproducts.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate substitution but may degrade the pyrazolo[3,4-d]pyrimidine core .

Chemical Reactions Analysis

Types of Reactions

N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action often involves the inhibition of specific enzymes related to cancer cell proliferation and survival.

Case Study:
A study published in the Egyptian Journal of Chemistry demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could effectively inhibit the growth of various cancer cell lines. The compound was found to have a lower LD50 compared to standard chemotherapeutic agents, indicating a favorable safety profile while maintaining efficacy against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit broad-spectrum antimicrobial effects against both bacterial and fungal pathogens.

Mechanism of Action:
The antimicrobial effects are believed to result from interactions with bacterial enzymes and disruption of cell membrane integrity. This mechanism allows the compound to act effectively against resistant strains of bacteria.

Anti-inflammatory Effects

Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their anti-inflammatory properties. This compound has shown promising results in reducing inflammation markers in various experimental models.

Case Study:
In a pharmacological screening study, the compound exhibited significant inhibition of prostaglandin synthesis at tested dose levels. This finding suggests its potential use as a therapeutic agent for inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo Core: Initial condensation reactions form the pyrazolo[3,4-d]pyrimidine scaffold.
  • Substitution Reactions: Introduction of phenyl and piperazine groups through nucleophilic substitution.
  • Purification: The final product is purified using chromatography techniques to ensure high purity for biological testing.

In addition to biological applications, this compound is being explored for its potential use in material science. Its unique structure may allow it to be utilized in developing new materials with specific electronic or optical properties.

Potential Applications in Material Science

  • Organic Electronics: The compound's electronic properties may make it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Nanotechnology: Its structural characteristics could facilitate its use in nanocomposites or as a building block for nanoscale devices.

Mechanism of Action

The mechanism of action of N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituents, synthetic yields, and inferred biological properties:

Compound Name (Reference) Substituents (Positions) Key Features Yield (%) Melting Point (°C) Biological Inference
Target Compound N1,1-diphenyl; 6-(4-phenylpiperazin-1-yl) High lipophilicity; potential CNS penetration due to piperazine moiety Likely kinase or neurotransmitter receptor targeting (inferred from substituents)
4-Hydrazinyl-N,1-diphenyl derivative (10) N1,1-diphenyl; 6-hydrazinyl Hydrazine group may enhance metal-binding or hydrogen-bond interactions Anticancer activity (in vitro testing common for hydrazine derivatives)
SI388 (2a) 1-(2-Chloro-2-phenylethyl); N-(2-chlorophenyl); 6-(methylthio) Chlorophenyl and methylthio groups improve electrophilicity and reactivity 69 169–171 Potential antiproliferative or kinase-inhibitory activity
2c 1-(2-Chloro-2-phenylethyl); N-phenyl; 6-(ethylthio) Ethylthio group increases steric bulk compared to methylthio 51 128–131 Reduced solubility but enhanced membrane permeability
17p 1-((Tetrahydro-2H-pyran-4-yl)methyl); 3-(6-ethoxynaphthalen-2-yl) Ethoxynaphthalene enhances aromatic stacking; tetrahydrofuran improves solubility Antiplasmodial activity (PfCDPK4 inhibition)
NA-PP1 1-(tert-Butyl); 3-(naphthalenyl) Bulky tert-butyl and naphthalene groups enhance kinase selectivity Calcium-dependent protein kinase inhibition (EC50 < 1 µM in malaria models)
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl) 3-(4-Phenoxyphenyl); 1-(piperidin-3-yl) Piperidine and phenoxyphenyl groups optimize CNS penetration Neurotransmitter receptor modulation (e.g., serotonin/dopamine)

Key Structural and Functional Insights:

Substituent Impact on Solubility and Bioavailability: Piperazine and Piperidine Groups (Target Compound, ): Improve water solubility and CNS penetration compared to non-polar substituents like tert-butyl . Naphthalene and Quinoline Derivatives (17p, ): Extended aromatic systems improve stacking interactions with hydrophobic enzyme pockets.

Synthetic Accessibility :

  • Suzuki coupling (e.g., 17p ) and hydrazine substitution (e.g., compound 10 ) are common methods, with yields ranging from 51% to 71%. The target compound’s synthesis likely involves similar strategies.

Biological Activity Trends: Anticancer Potential: Hydrazine derivatives (e.g., 10 ) and chlorophenyl-substituted analogs (e.g., 2a ) show promise in antiproliferative assays. Antiparasitic Activity: Ethoxynaphthalene derivatives (17p ) target Plasmodium kinases, suggesting the target compound’s phenylpiperazine group could be optimized for similar applications. Kinase Inhibition: Bulky substituents (e.g., tert-butyl in NA-PP1 ) improve selectivity, whereas phenylpiperazine may broaden target range.

Biological Activity

N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and neuropharmacological effects.

Chemical Structure

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the phenylpiperazine moiety is significant for its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Key Findings:

  • IC50 Values : In one study, derivatives exhibited IC50 values ranging from 7.5 nM to 49.85 µM against different cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase, through downregulation of cyclins and CDKs .
CompoundCell LineIC50 (µM)Mechanism
Compound AA5497.5Apoptosis induction
Compound BMCF-70.83G1 phase arrest
Compound CHeLa1.81Apoptosis induction

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. Compounds similar to this compound have demonstrated significant inhibition of inflammatory mediators.

Research Insights:

  • Inhibition Studies : Recent advancements indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .

Neuropharmacological Effects

Neuropharmacological studies indicate that compounds like this compound may possess antidepressant properties through serotonin reuptake inhibition.

Experimental Results:

  • Serotonin Reuptake Inhibition : Compounds have shown potent inhibition of serotonin reuptake in vitro, suggesting potential use in treating depression .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines with significant results indicating their potential as anticancer agents .
  • Neuropharmacological Evaluation : The antidepressant effects were assessed through behavioral tests in animal models demonstrating reduced immobility times in forced swimming tests .

Q & A

Basic: What synthetic methodologies are most effective for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

Answer:
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:

Precursor assembly : Reacting 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with phenyl isocyanate to form intermediates.

Cyclization : Using microwave-assisted synthesis (120°C, 30 min) to improve yield and reduce side products .

Functionalization : Introducing the 4-phenylpiperazine moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃, 80°C) .
Key validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (≥95%) .

Advanced: How can structural modifications at the 6-position (piperazine substituent) influence kinase inhibition selectivity?

Answer:
The 4-phenylpiperazine group is critical for targeting ATP-binding pockets in kinases. Modifications here impact selectivity:

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance binding to tyrosine kinases (e.g., Abl1) by stabilizing hydrophobic interactions .
  • Bulkier substituents reduce off-target effects but may lower solubility. Use molecular docking (AutoDock Vina) to predict steric clashes .
    Case study : Replacing phenyl with 4-fluorophenyl improved IC₅₀ by 3-fold against EGFR in vitro . Validate via SPR (binding affinity) and Western blot (phosphorylation inhibition) .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole H-3 at δ 8.2 ppm; piperazine CH₂ at δ 2.7–3.1 ppm) .
  • Mass spectrometry : HRMS (ESI+) should match theoretical [M+H]⁺ (e.g., m/z 483.23 ± 0.02) .
  • XRD : Resolve crystallographic ambiguity (e.g., dihedral angles between pyrimidine and phenyl rings: 12–86°) .
    Table 1 : Key spectral benchmarks for validation:
TechniqueCritical Peaks/DataReference
¹H NMRδ 8.2 (pyrazole H-3)
HRMSm/z 483.23 [M+H]⁺
XRDDihedral angle 12.8°

Advanced: How do contradictory bioactivity results arise between in vitro and in vivo models, and how can they be resolved?

Answer:
Discrepancies often stem from:

  • Metabolic instability : The piperazine moiety is prone to CYP450-mediated oxidation. Use hepatic microsome assays to identify metabolites .
  • Solubility limitations : Poor aqueous solubility (logP ~4.2) reduces bioavailability. Optimize via salt formation (e.g., HCl) or nanoformulation .
    Mitigation strategy :

Conduct parallel ADME assays (e.g., Caco-2 permeability, plasma protein binding).

Use deuterated analogs to prolong half-life .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-term : Store at +4°C in amber vials under argon to prevent oxidation .
  • Long-term : Lyophilize and keep at -20°C (desiccated). Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .

Advanced: How can computational modeling guide the design of derivatives with improved target engagement?

Answer:

  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors at N-4, aromatic π-stacking at phenyl groups) .
  • MD simulations : Assess binding mode stability over 100 ns trajectories (e.g., RMSD <2.0 Å for kinase-ligand complexes) .
    Validation : Compare predicted vs. experimental IC₅₀ values (Pearson’s r >0.85 indicates model reliability) .

Basic: What solvents and reaction conditions minimize side-product formation during piperazine substitution?

Answer:

  • Solvent : Anhydrous DMF or acetonitrile reduces hydrolysis .
  • Catalyst : KI (10 mol%) accelerates SN2 displacement .
  • Workup : Extract unreacted starting materials with dichloromethane (3×50 mL) and purify via column chromatography (SiO₂, gradient elution) .

Advanced: How can crystallographic data resolve polymorphism-related bioactivity variations?

Answer:
Polymorphs (e.g., Form I vs. II) exhibit distinct dissolution rates and bioavailability. Strategies include:

  • PXRD : Differentiate forms via characteristic peaks (e.g., 2θ = 12.8° vs. 14.2°) .
  • DSC : Identify thermodynamically stable forms (melting endotherms >200°C) .
    Case study : A polymorph with tighter crystal packing showed 50% lower solubility but 2× higher plasma exposure .

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